7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C25H44N4O2S This compound belongs to the purine family, which are nitrogenous bases found in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The process may include:
Alkylation: Introduction of the hexadecyl group to the purine core.
Methylation: Addition of the methyl group at the 3-position.
Sulfanyl Group Addition: Introduction of the 2-methylpropylsulfanyl group at the 8-position.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or the alkyl chain.
Substitution Reactions: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution Reactions: Using nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced purine derivatives or shorter alkyl chains.
Substitution Products: Various functionalized purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione exerts its effects would depend on its specific application. It may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a different sulfanyl group.
7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione: Similar structure but with an oxo group in the sulfanyl substituent.
Uniqueness: 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of a long alkyl chain and a sulfur-containing substituent, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
368888-98-6 |
---|---|
Molekularformel |
C26H46N4O2S |
Molekulargewicht |
478.74 |
IUPAC-Name |
7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) |
InChI-Schlüssel |
YKMMUEMOAOBXOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.